MeOOCCH2CH2O-PEG2-CH2COOH

Description

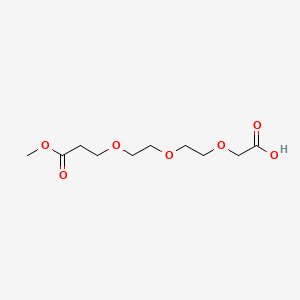

MeOOCCH2CH2O-PEG2-CH2COOH is a bifunctional polyethylene glycol (PEG)-based compound with a methoxy ester (MeOOC-) group on one terminus and a carboxylic acid (-CH2COOH) on the other. The PEG2 spacer consists of two ethylene glycol repeating units (-CH2CH2O-), providing hydrophilicity, flexibility, and biocompatibility. This structure enables applications in bioconjugation, drug delivery, and surface functionalization, where controlled reactivity and solubility are critical. The methoxy ester group can undergo hydrolysis under basic or enzymatic conditions to yield a carboxylic acid, allowing pH-sensitive applications .

Properties

IUPAC Name |

2-[2-[2-(3-methoxy-3-oxopropoxy)ethoxy]ethoxy]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O7/c1-14-10(13)2-3-15-4-5-16-6-7-17-8-9(11)12/h2-8H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXEODANBLFVXPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCOCCOCCOCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O7 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.25 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of MeOOCCH2CH2O-PEG2-CH2COOH involves the reaction of methoxycarbonyl ethylene glycol with polyethylene glycol (PEG) under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale reactors and continuous flow processes to produce the compound efficiently and cost-effectively.

Chemical Reactions Analysis

MeOOCCH2CH2O-PEG2-CH2COOH undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester groups into alcohols.

Substitution: The ester and ether groups in the compound can undergo nucleophilic substitution reactions to form new derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

MeOOCCH2CH2O-PEG2-CH2COOH has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.

Biology: Employed in the modification of biomolecules to enhance their solubility and stability.

Medicine: Utilized in drug delivery systems to improve the bioavailability and controlled release of therapeutic agents.

Industry: Applied in the production of coatings, adhesives, and other materials that require enhanced solubility and biocompatibility

Mechanism of Action

The mechanism of action of MeOOCCH2CH2O-PEG2-CH2COOH involves its ability to interact with various molecular targets and pathways. The PEG moiety increases the solubility and stability of the compound, allowing it to effectively deliver drugs or modify biomolecules. The ester and ether groups can undergo hydrolysis or other reactions to release active agents or form new compounds .

Comparison with Similar Compounds

Functional Group Reactivity

- This compound : The methoxy ester is hydrolytically labile, enabling controlled release of the carboxylic acid under physiological conditions. The terminal -COOH allows conjugation with amines via carbodiimide chemistry .

- Fmoc-NH-PEG2-CH2COOH : The Fmoc-protected amine is deprotected under basic conditions, enabling peptide chain elongation, while the -COOH facilitates resin attachment in solid-phase synthesis .

- CH2COOH-PEG3-CH2COOH : Dual -COOH groups enable crosslinking or simultaneous conjugation with two biomolecules, making it ideal for PROTACs (proteolysis-targeting chimeras) .

- NHS-PEG7-COOH : The NHS ester reacts rapidly with primary amines (e.g., lysine residues), while the -COOH allows further functionalization, ideal for protein-polymer conjugates .

PEG Length and Solubility

- Shorter PEG chains (e.g., PEG2 in this compound) offer reduced steric hindrance, beneficial for intracellular delivery. However, longer PEGs (e.g., PEG7 in NHS-PEG7-COOH) enhance water solubility and reduce immunogenicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.